Significantly Enhanced Lipophilicity (LogP) Over Non-Phenyl Analogs
The target compound exhibits a substantially higher lipophilicity (LogP = 2.15) compared to the non-phenyl analog 5-Methyl-1H-pyrazol-1-amine (LogP = 0.18) [1]. This difference is crucial for applications requiring membrane permeability or hydrophobic interactions. The presence of the phenyl group at the 3-position increases LogP by approximately 1.97 units, a nearly 12-fold difference in partition coefficient.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.15 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazol-1-amine (CAS 3994-46-5), LogP = 0.18 |
| Quantified Difference | ΔLogP = +1.97 |
| Conditions | Computed LogP values from authoritative chemical databases. |
Why This Matters
Higher LogP indicates better potential for passive membrane diffusion, a critical parameter for intracellular target engagement and in vivo efficacy.
- [1] yybyy.com. (n.d.). 5-methyl-3-phenylpyrazol-1-amine (CAS 77202-05-2) Property Data. Retrieved from https://www.yybyy.com View Source
